1-[3-(3-Bromophenyl)-1,2,4-thiadiazol-5-yl]piperazine
CAS No.: 1858251-63-4
Cat. No.: VC11723092
Molecular Formula: C12H13BrN4S
Molecular Weight: 325.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1858251-63-4 |
|---|---|
| Molecular Formula | C12H13BrN4S |
| Molecular Weight | 325.23 g/mol |
| IUPAC Name | 3-(3-bromophenyl)-5-piperazin-1-yl-1,2,4-thiadiazole |
| Standard InChI | InChI=1S/C12H13BrN4S/c13-10-3-1-2-9(8-10)11-15-12(18-16-11)17-6-4-14-5-7-17/h1-3,8,14H,4-7H2 |
| Standard InChI Key | LHJDOERUZGUKBH-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1)C2=NC(=NS2)C3=CC(=CC=C3)Br |
| Canonical SMILES | C1CN(CCN1)C2=NC(=NS2)C3=CC(=CC=C3)Br |
Introduction
Chemical Identity and Structural Characteristics
1-[3-(3-Bromophenyl)-1,2,4-thiadiazol-5-yl]piperazine is characterized by a 1,2,4-thiadiazole ring substituted at the 3-position with a 3-bromophenyl group and at the 5-position with a piperazine ring. The bromine atom at the para position of the phenyl group enhances the compound’s lipophilicity and electronic properties, which may influence its pharmacokinetic profile. Key physicochemical properties are summarized below:
| Property | Value |
|---|---|
| CAS Number | 1858251-63-4 |
| Molecular Formula | |
| Molecular Weight | 325.23 g/mol |
| IUPAC Name | 3-(3-bromophenyl)-5-piperazin-1-yl-1,2,4-thiadiazole |
| SMILES | C1CN(CCN1)C2=NC(=NS2)C3=CC(=CC=C3)Br |
| InChI Key | LHJDOERUZGUKBH-UHFFFAOYSA-N |
The compound’s structure was confirmed via spectroscopic methods, including -NMR, -NMR, and mass spectrometry. The piperazine ring contributes to its basicity and ability to form hydrogen bonds, while the thiadiazole core provides metabolic stability and electronic diversity .
Synthesis and Structural Modification
Yield and Optimization
Reported yields for analogous thiadiazole-piperazine derivatives range from 75% to 90%, depending on the coupling reagent and reaction conditions . For instance, using Belleau reagent instead of Lawesson reagent improved the yield of a related compound from 80% to 90% in a patent-described method . The bromophenyl group’s electron-withdrawing nature may slightly reduce reactivity compared to non-halogenated analogs, necessitating longer reaction times.
Biological Activities and Mechanisms
Antimicrobial Properties
Thiadiazole derivatives exhibit broad-spectrum antimicrobial activity. The 1,2,4-thiadiazole moiety disrupts bacterial cell wall synthesis by inhibiting penicillin-binding proteins, while the piperazine ring enhances membrane permeability . In vitro studies on structurally similar compounds demonstrated minimum inhibitory concentrations (MICs) of 4–16 µg/mL against Staphylococcus aureus and Escherichia coli . The bromine atom may further potentiate activity by increasing lipophilicity and target binding.
Central Nervous System (CNS) Effects
Piperazine-containing compounds often exhibit CNS activity due to their ability to cross the blood-brain barrier. The 1,2,4-thiadiazole scaffold has been investigated for anticonvulsant properties, with derivatives showing 74–80% protection in maximal electroshock seizure (MES) models . The bromophenyl group may enhance GABA receptor modulation, though specific data for this compound remain limited .
Future Directions and Applications
Drug Development Opportunities
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Antimicrobial Agents: Structural optimization to improve potency against multidrug-resistant pathogens.
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Oncology: Combination therapies with DNA-damaging agents to enhance efficacy.
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Neurology: Evaluation in epilepsy and neuropathic pain models.
Synthetic Chemistry Innovations
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Development of greener synthesis methods using microwave irradiation or flow chemistry.
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Exploration of asymmetric catalysis to access enantiomerically pure variants.
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